molecular formula C25H27NO3 B4927686 3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid

3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid

Cat. No.: B4927686
M. Wt: 389.5 g/mol
InChI Key: YMTISLCQXGXNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-Methylphenyl)adamantane-1-amido]benzoic acid is a synthetic organic compound featuring a benzoic acid core modified with an adamantane-amido group bearing a 4-methylphenyl substituent. The adamantane moiety, a rigid bicyclic hydrocarbon, confers enhanced metabolic stability and lipophilicity, while the 4-methylphenyl group may influence steric and electronic properties. However, direct literature on its synthesis, biological activity, or physicochemical properties is unavailable, necessitating comparisons with structurally related compounds (see for analogous adamantane derivatives) .

Properties

IUPAC Name

3-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO3/c1-16-5-7-20(8-6-16)24-11-17-9-18(12-24)14-25(13-17,15-24)23(29)26-21-4-2-3-19(10-21)22(27)28/h2-8,10,17-18H,9,11-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTISLCQXGXNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the functionalization of adamantane derivatives through radical or carbocation intermediates

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid involves its interaction with specific molecular targets and pathways. The adamantane core structure is known to interact with various biological targets, potentially affecting cellular processes and signaling pathways. The compound’s effects may be mediated through its ability to modulate enzyme activity, receptor binding, or other molecular interactions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Predicted/Reported Properties
3-[3-(4-Methylphenyl)adamantane-1-amido]benzoic acid ~321.4 (calculated) Adamantane-amido, 4-methylphenyl High lipophilicity, rigid structure
3-(4-Methoxyphenyl)adamantane-1-carboxylic acid 287.16 Adamantane-carboxylic acid, 4-methoxyphenyl CCS: 167.9 Ų ([M+H]+), increased polarity
3-(2-(4-Phenylpiperazin-1-yl)acetamido) benzoic acid ~355.4 (calculated) Glycinamido, phenylpiperazine MIC: 1.6 µg/mL (anti-TB)
4-Aminobenzoic acid 137.14 Amino, carboxylic acid Water-soluble, enzymatic substrate

Research Implications and Gaps

  • Activity Predictions : The adamantane group in the target compound may enhance binding to hydrophobic targets (e.g., mycolic acid methyltransferases in TB) compared to simpler benzoic acids .
  • Synthetic Challenges : Adamantane functionalization requires specialized reagents (e.g., polyphosphoric acid in Friedel-Crafts reactions, as in ).
  • Data Limitations: No direct literature exists on the target compound’s synthesis or bioactivity. Further studies should prioritize empirical validation of its physicochemical and pharmacological properties.

Biological Activity

3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its unique three-dimensional structure that enhances binding affinity to biological targets. The presence of the benzoic acid moiety contributes to its solubility and interaction with various biological systems.

1. Enzyme Inhibition:
Research has indicated that adamantane derivatives can act as potent inhibitors of various enzymes, including those involved in cancer progression and metabolic pathways. The specific interactions of 3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid with target enzymes are still under investigation, but similar compounds have shown significant inhibitory effects on enzymes like histone deacetylases (HDACs) and soluble epoxide hydrolases (hsEH) .

2. Modulation of Protein Degradation Pathways:
Studies on related benzoic acid derivatives suggest that they can enhance the activity of protein degradation systems, particularly the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and may play a role in the compound's therapeutic effects .

Biological Activity

Anticancer Properties:
Preliminary studies indicate that compounds similar to 3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Effects:
Adamantane derivatives have been reported to possess antimicrobial properties against various pathogens, including bacteria and fungi. The specific efficacy of 3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid against particular strains remains to be fully elucidated but is a promising area for future research .

Case Studies

Several studies have documented the biological effects of related compounds:

  • Study on HDAC Inhibition: A study demonstrated that adamantane-based compounds could serve as highly potent HDAC inhibitors, which are valuable in cancer therapy due to their role in regulating gene expression .
  • Evaluation of Proteostasis Network Modulators: Research highlighted the ability of benzoic acid derivatives to activate cathepsins B and L, key players in protein degradation, suggesting potential applications in age-related diseases where proteostasis is compromised .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
Compound AHDAC InhibitionModulates gene expression
Compound BAntimicrobialDisrupts bacterial cell wall
Compound CAnticancerInduces apoptosis
Compound DProteostasis ModulatorActivates UPP and ALP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.